2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
Overview
Description
“2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde” is a compound with the CAS Number: 1638612-64-2 and a molecular weight of 253.26 .
Synthesis Analysis
Pyrrolopyrazine derivatives, which include the compound , can be synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthetic method for a similar compound, “8-benzoyl-2-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-1,6,7(2H)-trione”, involves the reaction of “(Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones” and oxalyl chloride, followed by a reaction with water .Molecular Structure Analysis
The IUPAC name for the compound is “4-oxo-2-(p-tolyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde” and its InChI code is "1S/C14H11N3O2/c1-9-2-4-10(5-3-9)12-11(8-18)13-14(19)15-6-7-17(13)16-12/h2-8H,1H3,(H,15,19)" .Scientific Research Applications
Synthesis and Characterization
- A study by Trilleras et al. (2013) describes the ultrasonics promoted synthesis of derivatives similar to 2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde. These derivatives were synthesized under sonication conditions, offering advantages such as simpler work-up procedures, shorter reaction times, and good yields (Trilleras et al., 2013).
- Loh et al. (2013) prepared pyrazole compounds using a method that involved condensing chalcones with hydrazine hydrate. This method is relevant for synthesizing compounds like 2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde (Loh et al., 2013).
Molecular Structures and Supramolecular Assembly
- The study by Butcher et al. (2007) examined the molecular structure of a similar compound, highlighting the arrangement and interaction of its molecular components, which is crucial for understanding the properties and potential applications of such compounds (Butcher et al., 2007).
Potential Pharmaceutical Applications
- Hamed et al. (2020) synthesized and characterized new chitosan Schiff bases using heteroaryl pyrazole derivatives. These compounds showed potential for biological activity against various bacteria and fungi, which suggests potential pharmaceutical applications for similar compounds (Hamed et al., 2020).
Advanced Materials Research
- A study by Samar et al. (2011) described an expedient method for synthesizing derivatives with structures similar to 2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde. Such research contributes to the development of advanced materials with specific chemical and physical properties (Samar et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(4-methylphenyl)-4-oxo-5H-pyrazolo[1,5-a]pyrazine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-2-4-10(5-3-9)12-11(8-18)13-14(19)15-6-7-17(13)16-12/h2-8H,1H3,(H,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIMMOODNPLJIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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